Lipophilicity (LogP) vs. 4-Hydroxy Analog
3,5-Difluoro-4-(propan-2-yloxy)benzoic acid exhibits a predicted octanol-water partition coefficient (ACD/LogP) of 3.31, whereas its 4-hydroxy analog (3,5-difluoro-4-hydroxybenzoic acid) has a predicted LogP of approximately 1.8–2.1 [1][2]. The ~1.2–1.5 log unit increase directly translates to a >10-fold higher lipophilicity, which is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.31 (predicted) |
| Comparator Or Baseline | 3,5-Difluoro-4-hydroxybenzoic acid: LogP ~1.8–2.1 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module prediction, version 14.00 |
Why This Matters
Higher LogP facilitates passive membrane diffusion and can improve oral absorption, making this compound a preferred building block for CNS-penetrant or cell-permeable lead candidates.
- [1] ChemSpider. ACD/Labs Percepta Platform - PhysChem Module prediction for 3,5-difluoro-4-isopropoxybenzoic acid. ACD/LogP: 3.31. (Accessed 2026). View Source
- [2] Estimated based on typical LogP values for 3,5-difluoro-4-hydroxybenzoic acid (CAS 74799-63-6) using fragment-based calculations; no direct experimental value found. View Source
